molecular formula C21H24N2O4 B2511320 N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide CAS No. 2034411-70-4

N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide

Cat. No.: B2511320
CAS No.: 2034411-70-4
M. Wt: 368.433
InChI Key: RPBIBQWZJUBVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methoxy-dihydroindenyl group connected through an ethanediamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide typically involves a multi-step process:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the 4-ethoxyphenyl intermediate through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Preparation of the Methoxy-dihydroindenyl Intermediate: The second step involves the synthesis of the 2-methoxy-2,3-dihydro-1H-inden-2-yl intermediate. This can be achieved through the methoxylation of indene using methanol and a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of the two intermediates through an ethanediamide linkage. This can be achieved by reacting the ethoxyphenyl intermediate with the methoxy-dihydroindenyl intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide can be compared with other similar compounds, such as:

    N’-(4-methoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N’-(4-ethoxyphenyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of N’-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-27-18-10-8-17(9-11-18)23-20(25)19(24)22-14-21(26-2)12-15-6-4-5-7-16(15)13-21/h4-11H,3,12-14H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBIBQWZJUBVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.